1,2-Diphenylethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

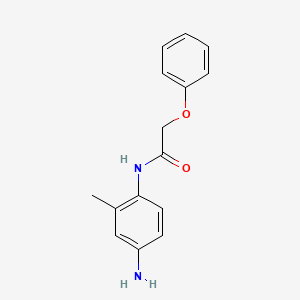

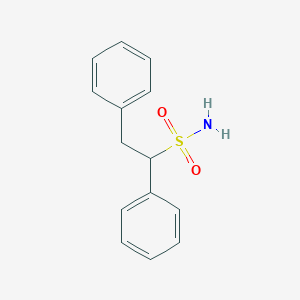

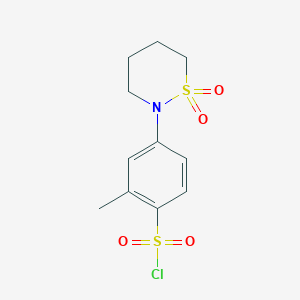

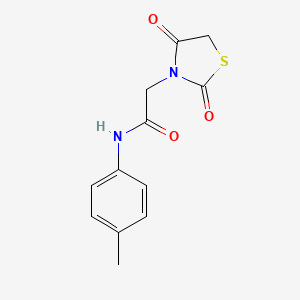

1,2-Diphenylethane-1-sulfonamide is an organic compound with the CAS Number: 1344209-76-2 . It has a molecular weight of 261.34 and its IUPAC name is 1,2-diphenylethanesulfonamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H15NO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,15,16,17) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 261.34 .Scientific Research Applications

Reaction Studies

- Stopped-Flow/Rapid-Quenching Study : Takarabe and Kunitake (1980) investigated the reaction of 1,1-diphenylethylene with sulfuric acid, revealing insights into the formation and decay of certain species during the reaction process. This study contributes to understanding the chemical behavior of similar compounds in reactive environments (Takarabe & Kunitake, 1980).

Environmental and Health Aspects

- Cross-Coupling with Humic Constituents : Bialk et al. (2005) explored the oxidative cross-coupling of sulfonamide antimicrobials to natural organic matter, indicating potential environmental interactions and transformations of these compounds (Bialk, Simpson, & Pedersen, 2005).

Material Science and Engineering

- Hydrogen Bonds in Polyester-Polyurethanes : Lu et al. (1994) studied hydrogen bonds in polyester-polyurethanes, contributing to the understanding of how such compounds interact in polymeric materials (Lu, Wang, & Wu, 1994).

Biological Applications

- Wnt Signaling Modulation : Moore et al. (2009) discussed the use of diphenylsulfonyl sulfonamide in inhibiting sFRP-1, a protein that antagonizes the Wnt signaling pathway, highlighting its potential in treating bone-related disorders (Moore et al., 2009).

Catalysis

- Asymmetric Michael Additions : Kozma et al. (2020) utilized a derivative of 1,2-diphenylethane-1,2-diamine in asymmetric Michael additions, demonstrating its effectiveness as a catalyst in organic synthesis (Kozma, Fülöp, & Szőllősi, 2020).

Chemical Sensing and Extraction

- Fluorescent Sensing for Pb(II) : Kavallieratos et al. (2005) developed a sulfonamide-based ion-exchanger that showed selective Pb(II) extraction and fluorescence quenching, indicating its utility in sensing and extraction applications (Kavallieratos, Rosenberg, Chen, & Ren, 2005).

Polymers and Electrolytes

- Polymer Electrolytes : Kojima et al. (2014) prepared polymer electrolytes containing diphenyl sulfone units, important for applications in fuel cells and other electrochemical systems (Kojima et al., 2014).

Pharmaceutical Applications

- Diabetes Treatment Compounds : Chen et al. (2012) discussed the role of sulfonamide and sulfone compounds in the design of drugs for diabetes and its complications, highlighting their importance in medicinal chemistry (Chen et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1,2-Diphenylethane-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

This compound interacts with its target by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By binding to the enzyme’s active site, this compound prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity and disrupting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA . By disrupting folic acid synthesis, this compound indirectly inhibits DNA synthesis, leading to the cessation of bacterial growth .

Pharmacokinetics

It is known that sulfonamides, the class of drugs to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid and, consequently, DNA, this compound prevents bacteria from replicating . This makes it an effective antibacterial agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption of this compound and its interaction with its target . .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

1,2-diphenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFQZWWNSUAROF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)

![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2712231.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2712232.png)